molecular formula C6H9Br B026497 1-Bromo-2,3,3-trimethylcyclopropene CAS No. 108176-09-6

1-Bromo-2,3,3-trimethylcyclopropene

Cat. No. B026497
M. Wt: 161.04 g/mol
InChI Key: FIBKRGKPTBVETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2,3,3-trimethylcyclopropene (BrTMCP) is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

1-Bromo-2,3,3-trimethylcyclopropene has various scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 1-Bromo-2,3,3-trimethylcyclopropene is used as a reagent for the preparation of various compounds, including cyclopropanes, alkenes, and alkynes. It is also used as a building block in the synthesis of more complex molecules.
In biochemistry, 1-Bromo-2,3,3-trimethylcyclopropene is used as a tool for the study of protein-ligand interactions. It is used to selectively modify the side chains of amino acids in proteins, allowing for the identification of binding sites and the study of protein function.
In pharmacology, 1-Bromo-2,3,3-trimethylcyclopropene is used as a pharmacological tool for the study of G protein-coupled receptors (GPCRs). It is used to selectively modify the cysteine residues of GPCRs, allowing for the identification of ligand binding sites and the study of receptor function.

Mechanism Of Action

The mechanism of action of 1-Bromo-2,3,3-trimethylcyclopropene is based on its ability to selectively modify cysteine residues in proteins. Cysteine residues are important in protein function, and their modification can lead to changes in protein structure and function. 1-Bromo-2,3,3-trimethylcyclopropene selectively modifies cysteine residues through a process known as thiol-ene chemistry, which involves the addition of a thiol group to the double bond of the cyclopropene ring.

Biochemical And Physiological Effects

1-Bromo-2,3,3-trimethylcyclopropene has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to selectively modify cysteine residues in proteins, leading to changes in protein structure and function. In pharmacology, it has been shown to selectively modify cysteine residues in GPCRs, leading to changes in receptor function.

Advantages And Limitations For Lab Experiments

1-Bromo-2,3,3-trimethylcyclopropene has several advantages for lab experiments, including its high yield synthesis method, its ability to selectively modify cysteine residues in proteins, and its wide range of scientific research applications. However, 1-Bromo-2,3,3-trimethylcyclopropene also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 1-Bromo-2,3,3-trimethylcyclopropene. One direction is the development of new synthetic methods for the preparation of 1-Bromo-2,3,3-trimethylcyclopropene and its derivatives. Another direction is the study of the effects of 1-Bromo-2,3,3-trimethylcyclopropene on protein-ligand interactions and receptor function. Additionally, the development of new applications for 1-Bromo-2,3,3-trimethylcyclopropene in the fields of biochemistry and pharmacology is an area of future research.

Synthesis Methods

1-Bromo-2,3,3-trimethylcyclopropene can be synthesized through a simple and efficient method using cyclopropene as a starting material. The synthesis involves the reaction of cyclopropene with bromine in the presence of a catalyst such as copper (I) bromide. The reaction yields 1-Bromo-2,3,3-trimethylcyclopropene as the main product, with a high yield of up to 90%. This method is widely used in the laboratory for the synthesis of 1-Bromo-2,3,3-trimethylcyclopropene due to its simplicity and efficiency.

properties

CAS RN

108176-09-6

Product Name

1-Bromo-2,3,3-trimethylcyclopropene

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromo-2,3,3-trimethylcyclopropene

InChI

InChI=1S/C6H9Br/c1-4-5(7)6(4,2)3/h1-3H3

InChI Key

FIBKRGKPTBVETM-UHFFFAOYSA-N

SMILES

CC1=C(C1(C)C)Br

Canonical SMILES

CC1=C(C1(C)C)Br

synonyms

Cyclopropene, 1-bromo-2,3,3-trimethyl- (9CI)

Origin of Product

United States

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